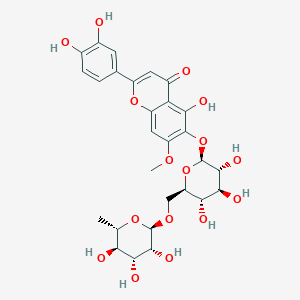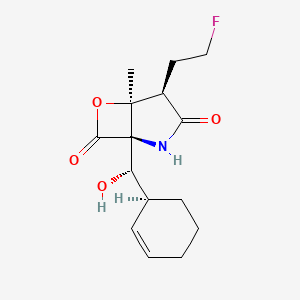
GNF 5837
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
GNF 5837 is a synthetic organic compound It is characterized by the presence of fluorine and trifluoromethyl groups, which often impart unique chemical and biological properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of GNF 5837 typically involves multiple steps:
Formation of the Urea Core: This can be achieved by reacting an isocyanate with an amine.
Introduction of Fluorine and Trifluoromethyl Groups: These groups can be introduced through nucleophilic substitution reactions using appropriate fluorinating agents.
Coupling Reactions: The final compound is often obtained through coupling reactions, such as Suzuki or Heck coupling, to attach the various aromatic and heterocyclic moieties.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
GNF 5837 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential use as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of GNF 5837 would depend on its specific biological target. Generally, such compounds may act by:
Inhibiting Enzymes: Binding to the active site of an enzyme and preventing its normal function.
Modulating Receptors: Interacting with cell surface or intracellular receptors to alter signaling pathways.
Interfering with Protein-Protein Interactions: Disrupting the interactions between proteins that are critical for cellular processes.
相似化合物的比较
Similar Compounds
1-[2-fluoro-5-(trifluoromethyl)phenyl]-3-[4-methylphenyl]urea: Lacks the indole and pyrrole moieties.
1-[2-fluoro-5-(trifluoromethyl)phenyl]-3-[4-methyl-3-aminophenyl]urea: Contains an amino group instead of the indole-pyrrole structure.
1-[2-fluoro-5-(trifluoromethyl)phenyl]-3-[4-methyl-3-[[(3E)-2-oxo-1H-indol-6-yl]amino]phenyl]urea: Lacks the pyrrole moiety.
Uniqueness
The presence of both indole and pyrrole moieties, along with the fluorine and trifluoromethyl groups, makes GNF 5837 unique. These structural features may impart specific biological activities and chemical reactivity that are not observed in similar compounds.
属性
分子式 |
C28H21F4N5O2 |
|---|---|
分子量 |
535.5 g/mol |
IUPAC 名称 |
1-[2-fluoro-5-(trifluoromethyl)phenyl]-3-[4-methyl-3-[[(3E)-2-oxo-3-(1H-pyrrol-2-ylmethylidene)-1H-indol-6-yl]amino]phenyl]urea |
InChI |
InChI=1S/C28H21F4N5O2/c1-15-4-6-19(35-27(39)37-25-11-16(28(30,31)32)5-9-22(25)29)13-23(15)34-18-7-8-20-21(12-17-3-2-10-33-17)26(38)36-24(20)14-18/h2-14,33-34H,1H3,(H,36,38)(H2,35,37,39)/b21-12+ |
InChI 键 |
YYDUWLSETXNJJT-CIAFOILYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)F)NC3=CC4=C(C=C3)C(=CC5=CC=CN5)C(=O)N4 |
手性 SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)F)NC3=CC4=C(C=C3)/C(=C\C5=CC=CN5)/C(=O)N4 |
规范 SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)F)NC3=CC4=C(C=C3)C(=CC5=CC=CN5)C(=O)N4 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


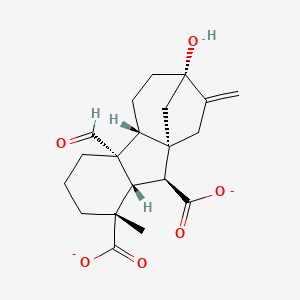
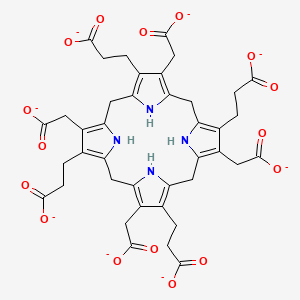
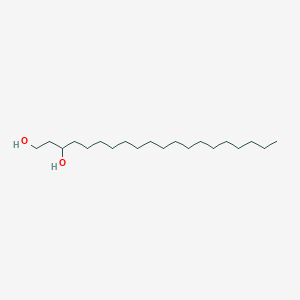
![[(2S)-3-[(Z)-hexadec-9-enoyl]oxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-icos-11-enoate](/img/structure/B1263525.png)
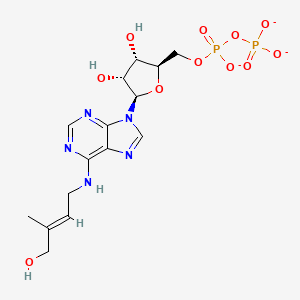
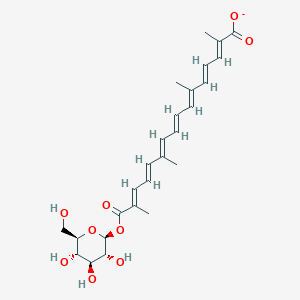
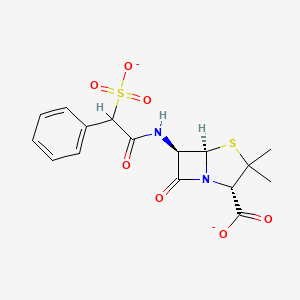
![2-Phenyl-6h-oxazolo[4,5-e]indole](/img/structure/B1263530.png)
![(E)-3-[5-[2-[4-[(E)-2-carboxyethenyl]-3-oxo-5-propylfuran-2-yl]propan-2-yl]-4-oxo-2-propylfuran-3-yl]prop-2-enoic acid](/img/structure/B1263531.png)
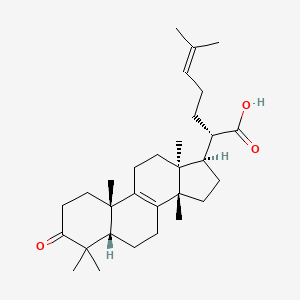
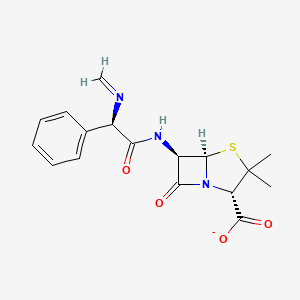
![[(2R)-2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1263538.png)
